N,1-Dimethylazetidin-3-amine
Overview
Description
The compound N,1-Dimethylazetidin-3-amine is a structural motif present in various bioactive molecules. It is a derivative of azetidine, a four-membered nitrogen-containing ring, which is known for its conformational rigidity compared to more flexible amine counterparts. This rigidity can be advantageous in drug design, as it may help to lock bioactive molecules into a specific conformation that optimally interacts with biological targets.
Synthesis Analysis
The synthesis of dimethylazetidines has been explored through different methodologies. One approach involves an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines, providing a route to 3,3-dimethylazetidines with high diastereoselectivity . This method not only facilitates the synthesis of dimethylazetidines but also extends the application of γ-prenylated amine synthons in organic synthesis. Another synthesis route is described for a related compound, where a stereoselective process is developed for the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which involves key steps such as asymmetric Michael addition and stereoselective alkylation .
Molecular Structure Analysis
The molecular structure of dimethylazetidines is characterized by the presence of two methyl groups on the azetidine ring. The conformational rigidity of the dimethylazetidine moiety is considered to be a rigid analogue of diethylamine, which is significant in the context of the potent hallucinogenic agent N,N-diethyllysergamide (LSD) . The orientation of the diethylamide moiety in LSD is crucial for its binding and activity, and the dimethylazetidine analogues provide insight into the optimal binding conformation.
Chemical Reactions Analysis
Chemical reactions involving dimethylazetidines are not explicitly detailed in the provided papers. However, the synthesis methods mentioned indicate that these compounds can participate in cyclization reactions and Michael additions, which are fundamental reactions in organic chemistry . These reactions are essential for constructing the azetidine ring and introducing substituents in a controlled and stereoselective manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,1-Dimethylazetidin-3-amine are not directly reported in the provided papers. However, the structural features of the azetidine ring suggest that these compounds would exhibit properties typical of small, nitrogen-containing heterocycles. These may include a relatively high polarity due to the amine group, potential for hydrogen bonding, and a propensity to engage in π-stacking interactions, as seen in related compounds .
Scientific Research Applications
Chemical Reactivity and Toxicity in Biomedical Applications
N,1-Dimethylazetidin-3-amine, similar to other tertiary amine activators, has been analyzed for its reactivity and potential use in biomedical applications, particularly in the curing of acrylic bone cements and composites. Studies have demonstrated that certain amine compounds, with a basic structure akin to N,N-dimethyl-4-toluidine but with reduced toxicity, show promising characteristics. These compounds exhibit lower leaching rates from cured cements, indicating stability and reduced exposure risks. Moreover, the comparative analysis has highlighted their lower acute toxicity and cytotoxicity, coupled with an antiseptic action, making them interesting candidates for orthopaedic surgery and dentistry applications (Liso et al., 1997).
Metabolism and Exposure in Dietary Studies
The metabolism of dietary carcinogens, specifically heterocyclic amines like Trp-P-1, has been investigated to understand human exposure levels. By analyzing the excretion patterns of these compounds in human urine, research has shed light on the extent of exposure through diet. Such studies are crucial for assessing the risks associated with the ingestion of carcinogenic compounds found in cooked meats and other foods, thereby contributing to dietary recommendations and public health guidelines (Rafter & Gustafsson, 1986).
Biomarker Development for Disease Diagnosis
Amines and their derivatives play significant roles in various physiological processes, making them potential biomarkers for disease diagnosis and prognosis. The development of analytical platforms capable of quantifying amines, amino acids, and methylarginines has facilitated research in patient stratification and personalized medicine. For example, studies have focused on the quantification of such metabolites in the context of cardiovascular diseases, providing insights into the underlying mechanisms and identifying potential therapeutic targets (Ahmetaj-Shala et al., 2018).
Environmental and Occupational Health
Research on the presence of carcinogenic heterocyclic amines in the environment, particularly in occupational settings, has highlighted the need for monitoring and mitigating exposure to these harmful compounds. Studies measuring the levels of such amines in urine and other biological samples have provided evidence of human exposure to these carcinogens, prompting the development of safety guidelines and regulations to protect public health (Manabe et al., 1987).
Safety And Hazards
“N,1-Dimethylazetidin-3-amine” is classified as a dangerous substance. It has hazard statements H225, H314, H315, H319, H335 . Precautionary statements include P210, P233, P260, P261, P264, P271, P280, P301, P301, P303, P304, P305, P310, P321, P330, P331, P338, P340, P351, P353, P361, P363, P403, P405 . It is recommended to wear suitable gloves, protective clothing, and eye protection .
properties
IUPAC Name |
N,1-dimethylazetidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-6-5-3-7(2)4-5/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHOXDFQLCQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-Dimethylazetidin-3-amine | |
CAS RN |
321890-38-4 | |
Record name | N,1-Dimethylazetidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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